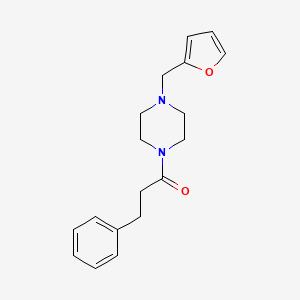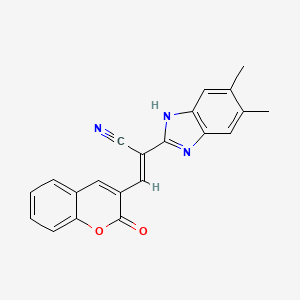
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine, also known as FMP, is a synthetic compound that belongs to the class of piperazine derivatives. FMP has been found to possess various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In particular, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2. Additionally, this compound has been found to possess analgesic properties, with studies demonstrating its ability to reduce pain in animal models of inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is its ability to exhibit multiple biological activities, making it a versatile compound for use in various experimental settings. Additionally, this compound has been shown to possess good pharmacokinetic properties, with studies demonstrating its ability to cross the blood-brain barrier. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic use. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in larger-scale experimental settings.
Métodos De Síntesis
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 1-(2-furyl)ethanone with 3-phenylpropanoic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with piperazine in the presence of a base, such as sodium hydride, to yield this compound.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications. In particular, this compound has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has been shown to exhibit anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(9-8-16-5-2-1-3-6-16)20-12-10-19(11-13-20)15-17-7-4-14-22-17/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJZNORKUKNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5490462.png)
![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)

![6-(2-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5490492.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5490499.png)
![3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5490507.png)
![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridine-2-carbonitrile](/img/structure/B5490518.png)
![4-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5490523.png)
![6-[2-(2-furyl)-1-methylvinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490530.png)

![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5490547.png)
![N-benzyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5490557.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5490558.png)